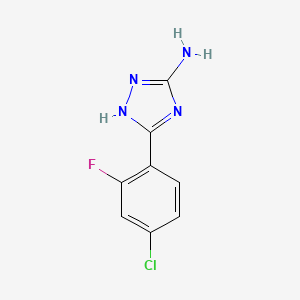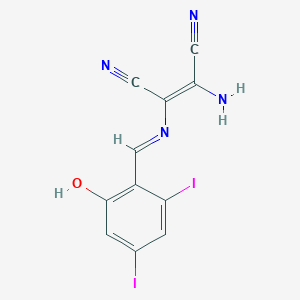
2-Amino-1-(1-aza-2-(2-hydroxy-4,6-diiodophenyl)vinyl)ethene-1,2-dicarbonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Amino-1-(1-aza-2-(2-hydroxy-4,6-diiodophenyl)vinyl)ethene-1,2-dicarbonitrile is a complex organic compound known for its unique structure and potential applications in various scientific fields. This compound features a phenyl ring substituted with iodine atoms and a hydroxy group, along with an ethene backbone containing amino and dicarbonitrile groups.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-1-(1-aza-2-(2-hydroxy-4,6-diiodophenyl)vinyl)ethene-1,2-dicarbonitrile typically involves multi-step organic reactions. One common method includes the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 2-hydroxy-4,6-diiodophenol and ethene derivatives.
Formation of Intermediate: The initial step involves the formation of an intermediate by reacting 2-hydroxy-4,6-diiodophenol with an ethene derivative under basic conditions.
Cyclization: The intermediate undergoes cyclization in the presence of a suitable catalyst to form the desired compound.
Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain high purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and cost-effectiveness, often utilizing continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Analyse Des Réactions Chimiques
Types of Reactions
2-Amino-1-(1-aza-2-(2-hydroxy-4,6-diiodophenyl)vinyl)ethene-1,2-dicarbonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The iodine atoms on the phenyl ring can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.
Substitution: Nucleophiles such as amines, thiols, or halides, often in the presence of a catalyst.
Major Products Formed
Oxidation: Formation of quinones or other oxidized derivatives.
Reduction: Formation of reduced derivatives with altered functional groups.
Substitution: Formation of substituted phenyl derivatives with new functional groups replacing iodine atoms.
Applications De Recherche Scientifique
2-Amino-1-(1-aza-2-(2-hydroxy-4,6-diiodophenyl)vinyl)ethene-1,2-dicarbonitrile has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory effects.
Industry: Utilized in the development of advanced materials and chemical sensors.
Mécanisme D'action
The mechanism of action of 2-Amino-1-(1-aza-2-(2-hydroxy-4,6-diiodophenyl)vinyl)ethene-1,2-dicarbonitrile involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, modulating their activity.
Pathways Involved: It can influence various biochemical pathways, including signal transduction, gene expression, and metabolic processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Amino-1-(1-aza-2-(2-hydroxyphenyl)vinyl)ethene-1,2-dicarbonitrile: Lacks iodine atoms, resulting in different reactivity and properties.
2-Amino-1-(1-aza-2-(4,6-diiodophenyl)vinyl)ethene-1,2-dicarbonitrile: Similar structure but different substitution pattern on the phenyl ring.
Uniqueness
The presence of iodine atoms in 2-Amino-1-(1-aza-2-(2-hydroxy-4,6-diiodophenyl)vinyl)ethene-1,2-dicarbonitrile imparts unique reactivity and properties, making it distinct from other similar compounds
Propriétés
Formule moléculaire |
C11H6I2N4O |
|---|---|
Poids moléculaire |
464.00 g/mol |
Nom IUPAC |
(Z)-2-amino-3-[(2-hydroxy-4,6-diiodophenyl)methylideneamino]but-2-enedinitrile |
InChI |
InChI=1S/C11H6I2N4O/c12-6-1-8(13)7(11(18)2-6)5-17-10(4-15)9(16)3-14/h1-2,5,18H,16H2/b10-9-,17-5? |
Clé InChI |
DYKFZSGUZQJWAR-IWYAMSTNSA-N |
SMILES isomérique |
C1=C(C=C(C(=C1O)C=N/C(=C(/C#N)\N)/C#N)I)I |
SMILES canonique |
C1=C(C=C(C(=C1O)C=NC(=C(C#N)N)C#N)I)I |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![5-Methyl-2,4,7,11-tetraazatricyclo[7.4.0.0,3,7]trideca-3,5-diene](/img/structure/B13071105.png)
![3-{[2-(carboxymethoxy)phenyl]methylidene}-1H,2H,3H-cyclopenta[b]quinoline-9-carboxylic acid](/img/structure/B13071107.png)

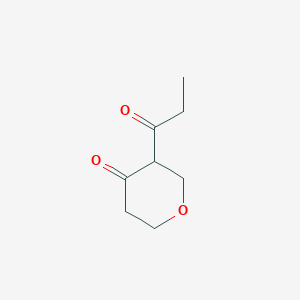
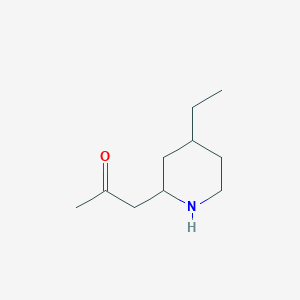

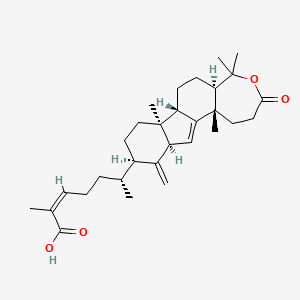
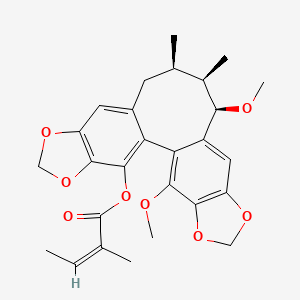

![Rac-benzyl N-[(1R,4R,5S)-2-azabicyclo[2.1.1]hexan-5-yl]carbamate hydrochloride](/img/structure/B13071158.png)
![5,7-Dimethyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidin-3-amine](/img/structure/B13071162.png)
![2-{3-Bromoimidazo[1,2-a]pyridin-2-yl}acetic acid](/img/structure/B13071173.png)
